

An In-depth Technical Guide to the Chemical Structure and Reactivity of Riddelliine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and metabolic pathways of riddelliine, a pyrrolizidine alkaloid of significant toxicological interest.

Chemical Structure and Properties

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Senecio genus.[1] It is classified as a macrocyclic diester, composed of the unsaturated alcohol retronecine and the oxygenated, branched dicarboxylic acid known as riddelliic acid.[1] At room temperature, riddelliine presents as a colorless to offwhite crystalline solid.[1] Its stability as a solid in diffuse light extends for 12 months or more.[1]

The chemical and physical properties of riddelliine are summarized in the table below.



Property	Value	Reference
IUPAC Name	(15E)-12,18-Dihydroxy-13,19- didehydrosenecionan-11,16- dione	[1]
Chemical Formula	C18H23NO6	[1]
Molar Mass	349.383 g·mol−1	[1]
Melting Point	197° to 198 °C	[1]
Solubility	Soluble in chloroform, acetone, and ethanol; sparingly soluble in water.	[1]
Appearance	Colorless to off-white crystalline solid.	[1]

Below is a diagram illustrating the chemical structure of riddelliine.

Caption: Chemical structure of Riddelliine.

Reactivity and Metabolism

Riddelliine itself is not inherently toxic; its toxicity arises from metabolic activation within the liver.[1] The metabolic fate of riddelliine can follow two primary pathways: detoxification and toxification.

Detoxification Pathway: Riddelliine can be hydrolyzed in the liver to form riddelliine N-oxide.[1] This compound is not toxic and represents a detoxification route for the parent alkaloid.[1]

Toxification Pathway (Metabolic Activation): The primary mechanism for riddelliine's toxicity involves its dehydration by Cytochrome P450 enzymes to produce a cytotoxic intermediate, dehydroriddelliine.[1] This highly reactive intermediate can then lead to the formation of tumorigenic DNA adducts through two proposed mechanisms:[1]

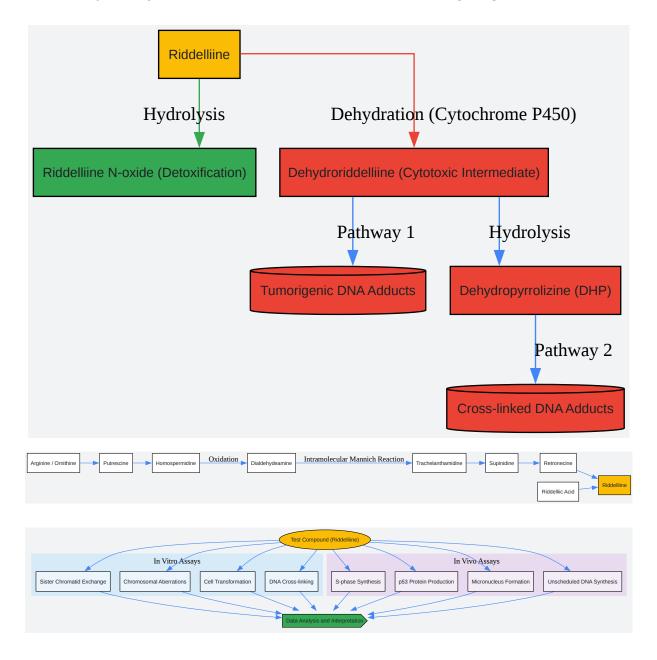
• Direct alkylation of DNA by the dehydroriddelliine intermediate.



 Hydrolysis of the riddelliic acid ester groups to yield dehydropyrrolizine (DHP). The resulting carbocation at positions 3 and 8 of DHP can then bind to two DNA bases, creating crosslinked DNA adducts.[1]

To date, eight distinct DHP-derived DNA adducts have been identified, all of which are believed to contribute to the tumorigenicity of riddelliine.[1]

The metabolic pathways of riddelliine are illustrated in the following diagram.



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References

- 1. Riddelliine Wikipedia [en.wikipedia.org]
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